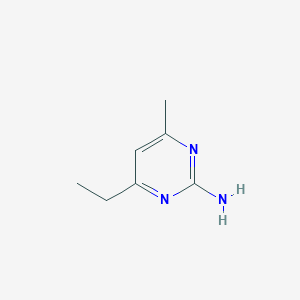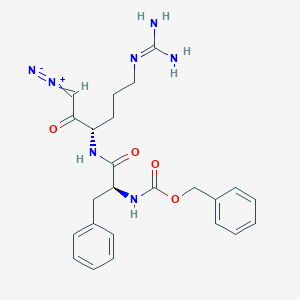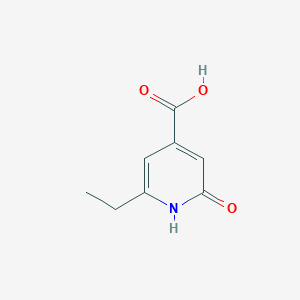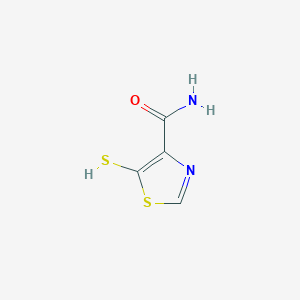
5-Mercaptothiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercaptothiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that possesses a thiol group, which makes it an excellent candidate for various biological and biochemical studies.
Wirkmechanismus
The mechanism of action of 5-Mercaptothiazole-4-carboxamide is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also interacts with proteins and enzymes, modulating their activity. The thiol group in the compound is responsible for its antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
5-Mercaptothiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are implicated in various diseases. It can also induce apoptosis in cancer cells, inhibiting their growth. The compound has been shown to have a protective effect on the liver and kidneys, reducing damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
5-Mercaptothiazole-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods. However, the compound is not very soluble in water, which can limit its use in certain experiments. It also has a strong odor, which can be unpleasant.
Zukünftige Richtungen
For research include the development of new analogs and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 5-Mercaptothiazole-4-carboxamide involves the reaction of 2-aminothiazole with carbon disulfide and potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction mechanism involves the formation of a thiazole ring and the addition of a carboxamide group to the thiol group. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-Mercaptothiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi. The compound has been tested in various in vitro and in vivo models, demonstrating promising results.
Eigenschaften
CAS-Nummer |
120405-07-4 |
|---|---|
Produktname |
5-Mercaptothiazole-4-carboxamide |
Molekularformel |
C4H4N2OS2 |
Molekulargewicht |
160.2 g/mol |
IUPAC-Name |
5-sulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7) |
InChI-Schlüssel |
JZOLGNBHMMPCCH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(S1)S)C(=O)N |
Kanonische SMILES |
C1=NC(=C(S1)S)C(=O)N |
Synonyme |
4-Thiazolecarboxamide,5-mercapto-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



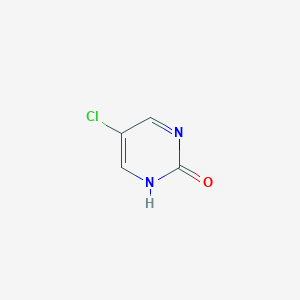
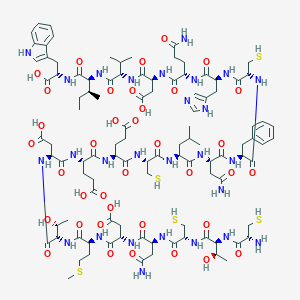
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)

